molecular formula C12H19NO4 B6278556 rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans CAS No. 2716849-05-5

rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans

Cat. No.: B6278556
CAS No.: 2716849-05-5
M. Wt: 241.3
InChI Key:
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Description

The compound rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans is a synthetic organic molecule used in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Cyclohexane Synthesis: : Starting with a basic cyclohexane derivative, specific functional groups are added to create the desired substitution pattern. The process includes multiple steps of chlorination, bromination, and nucleophilic substitution.

  • tert-Butoxycarbonyl (Boc) Protection: : The amine group on the cyclohexane ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures the stability of the amine during subsequent reactions.

  • Trans Configuration Establishment: : To ensure the trans configuration, stereoselective hydrogenation or selective crystallization techniques may be employed.

Industrial Production Methods

In an industrial setting, the compound is typically synthesized in a multi-step process with careful control of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry may be used to scale up production efficiently while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromic acid, to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction of this compound typically involves reagents such as lithium aluminum hydride, which can reduce ketone or ester functionalities to alcohols.

  • Substitution: : Common nucleophilic substitution reactions with the compound involve halogenated intermediates. Reagents like sodium azide or thiols can be employed for introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid.

  • Reduction: : Lithium aluminum hydride.

  • Substitution: : Sodium azide, thiols, and other nucleophiles.

Major Products

The reactions can yield various derivatives depending on the functional groups added or modified. Oxidation may introduce carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a range of functionalized cyclohexane derivatives.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in studying reaction mechanisms and developing new materials.

Biology

In biological research, rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans is utilized in the design of enzyme inhibitors and receptor ligands. Its functional groups can interact with biological molecules, providing insights into biochemical pathways.

Medicine

The compound has potential applications in drug development. By modifying its structure, researchers can create analogs that may serve as therapeutic agents targeting specific proteins or pathways involved in diseases.

Industry

Industrially, the compound finds use in the production of specialty chemicals and materials. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans exerts its effects depends on its application. In biological systems, it may bind to enzyme active sites or receptor proteins, altering their function. The compound's Boc-protected amine can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-5-Amino-cyclohex-3-ene-1-carboxylic acid: : Lacks the Boc protection but shares a similar backbone.

  • rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxamide: : Has an amide instead of a carboxylic acid group.

Uniqueness

The Boc protection in rac-(1R,5S)-5-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid, trans provides stability during reactions and allows selective deprotection. Its unique trans configuration contributes to its distinct reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2716849-05-5

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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